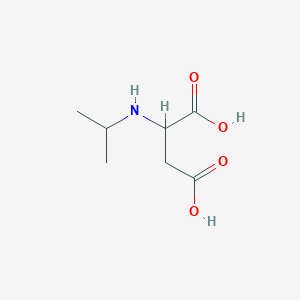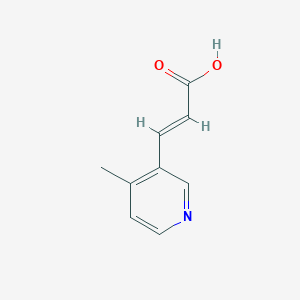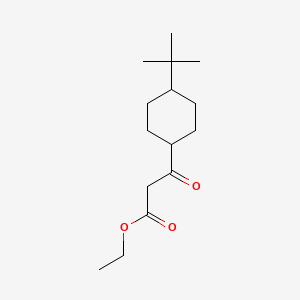
Ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, which is further connected to an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate typically involves the esterification of 4-tert-butylcyclohexanone with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous-flow processes. These processes involve the use of biocatalysts and flow reactors to enhance the efficiency and selectivity of the reaction. The use of continuous-flow biocatalytic processes allows for the production of high-purity products with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield alcohols, while reduction of the ketone group can produce secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: This compound shares a similar cyclohexyl structure with a tert-butyl group but differs in the functional group attached to the cyclohexyl ring.
4-tert-Butylcyclohexanone: Similar in structure but lacks the ester group present in ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate.
Uniqueness
This compound is unique due to its combination of a cyclohexyl ring with a tert-butyl group and an ester moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-5-18-14(17)10-13(16)11-6-8-12(9-7-11)15(2,3)4/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKPEORPQPCNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
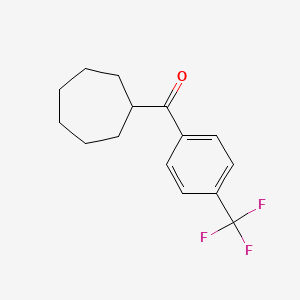
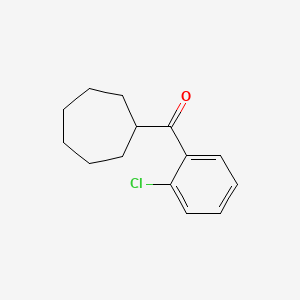
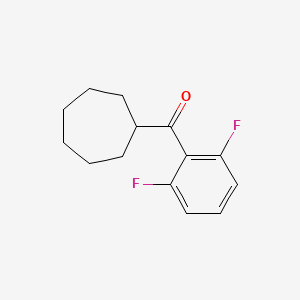
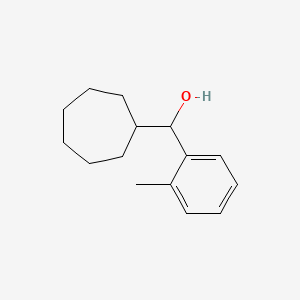
![Cycloheptyl [4-(trifluoromethyl)phenyl]methanol](/img/structure/B7940308.png)
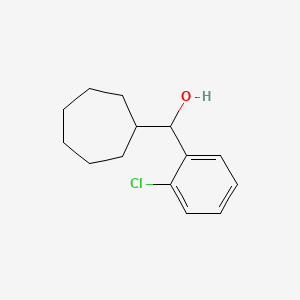
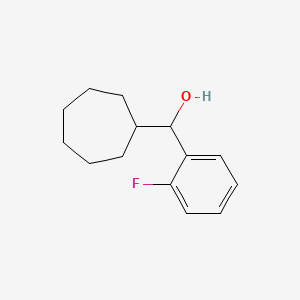
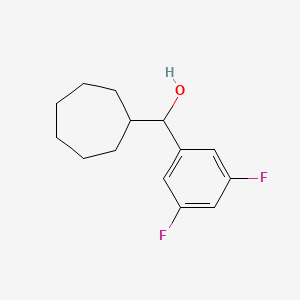
![Ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate](/img/structure/B7940351.png)

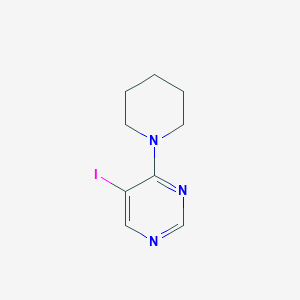
![2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B7940382.png)
